

Orthogonal Validation of 2-Phenylpyrimidine-5-sulfonamide as a Dihydropteroate Synthase Inhibitor

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Compound of Interest

Compound Name: 2-Phenylpyrimidine-5-sulfonamide

Cat. No.: B1528319

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This guide provides a comparative framework for the orthogonal validation of **2-Phenylpyrimidine-5-sulfonamide**'s biological activity. Based on its structural features, this compound is hypothesized to act as an antibacterial agent by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.^{[1][2][3]} Orthogonal validation, the practice of using multiple, distinct methods to probe a biological question, is critical to confidently establish the compound's mechanism of action and rule out off-target effects.

This document is intended for researchers, scientists, and drug development professionals. It details a primary biochemical assay alongside two orthogonal validation methods: a cellular target engagement assay and a metabolomics-based pathway analysis. For comparative purposes, all experimental data for **2-Phenylpyrimidine-5-sulfonamide** is presented alongside that of Sulfamethoxazole, a well-characterized DHPS inhibitor.^[4]

Comparative Activity Data

The following tables summarize the quantitative data from the primary and orthogonal validation assays, comparing the activity of **2-Phenylpyrimidine-5-sulfonamide** with the established DHPS inhibitor, Sulfamethoxazole.

Table 1: Biochemical and Cellular Activity

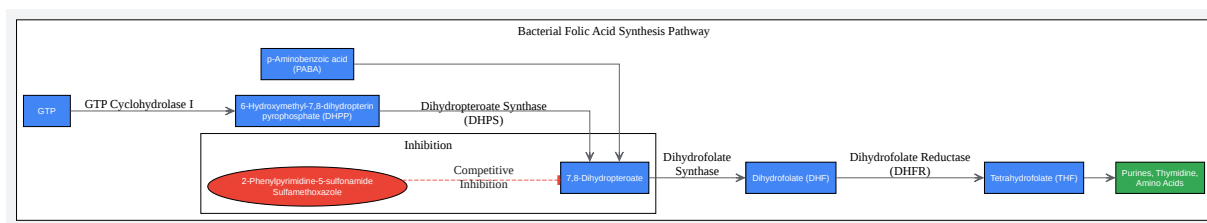
Compound	DHPS Inhibition IC ₅₀ (μM)	Minimum Inhibitory Concentration (MIC) vs. E. coli (μg/mL)	Cellular Target Engagement EC ₅₀ (μM)
2-Phenylpyrimidine-5-sulfonamide	15.2	32	25.8
Sulfamethoxazole	10.8	25	18.5

Table 2: Metabolomic Analysis - Relative Abundance of Key Folate Pathway Metabolites

Metabolite	Untreated Control	2-Phenylpyrimidine-5-sulfonamide (at MIC)	Sulfamethoxazole (at MIC)
p-Aminobenzoic acid (PABA)	1.0	3.5 ↑	3.2 ↑
Dihydropteroate	1.0	0.2 ↓	0.3 ↓
Dihydrofolate (DHF)	1.0	0.3 ↓	0.4 ↓
Tetrahydrofolate (THF)	1.0	0.4 ↓	0.5 ↓

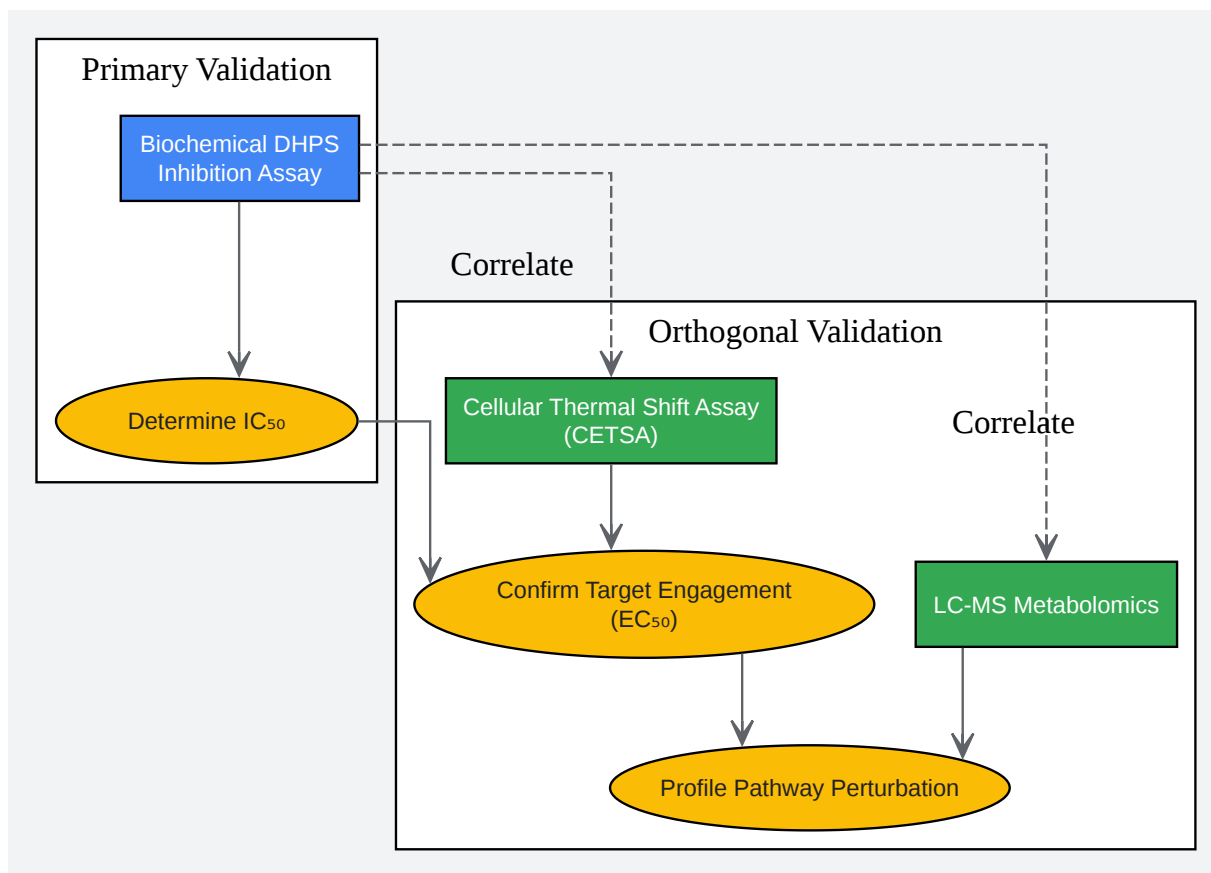
Signaling Pathway and Experimental Workflows

Visual diagrams are provided below to illustrate the targeted biological pathway and the methodologies employed for orthogonal validation.



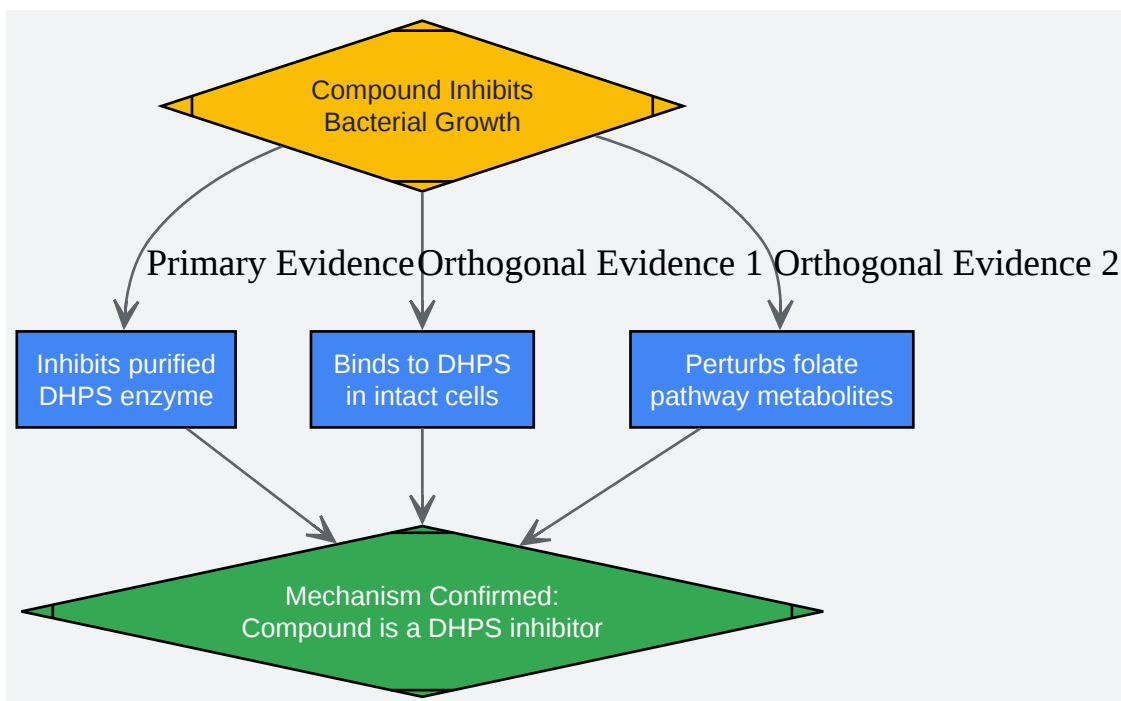
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Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.



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Caption: Experimental workflow for orthogonal validation of DHPS inhibitors.



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